

Reactivity and chemical stability of 4-Bromo-N-isobutylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-N-isobutylaniline

Cat. No.: B1518820

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Chemical Stability of **4-Bromo-N-isobutylaniline**

Abstract

4-Bromo-N-isobutylaniline is a versatile substituted aniline derivative that serves as a crucial building block in modern organic synthesis. Its value stems from the orthogonal reactivity of its functional groups: a nucleophilic secondary amine and a carbon-bromine bond amenable to a wide array of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the compound's reactivity profile, focusing on its participation in cornerstone C-N and C-C bond-forming reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Furthermore, this document delineates the chemical stability of **4-Bromo-N-isobutylaniline**, examining its degradation pathways under oxidative, hydrolytic, photolytic, and thermal stress. Detailed experimental protocols, mechanistic insights, and practical handling guidelines are presented to equip researchers with the knowledge required for its effective and safe utilization in complex synthetic applications, particularly within the pharmaceutical and materials science sectors.^{[1][2]}

Introduction and Physicochemical Profile

4-Bromo-N-isobutylaniline, with the molecular formula $C_{10}H_{14}BrN$, is an aromatic compound featuring an isobutyl group attached to the nitrogen atom of 4-bromoaniline.^[1] This structure is of significant interest in synthetic chemistry because it combines a modifiable secondary amine with a strategically positioned bromine atom on the aromatic ring. The bromine atom serves as

an excellent leaving group in metal-catalyzed cross-coupling reactions, making the molecule a valuable precursor for creating complex molecular architectures.^{[1][2]} Its derivatives are integral to the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials such as liquid crystals and organic semiconductors.^{[2][3][4]}

Physicochemical Data

A summary of the key physicochemical properties of **4-Bromo-N-isobutylaniline** is provided below for quick reference.

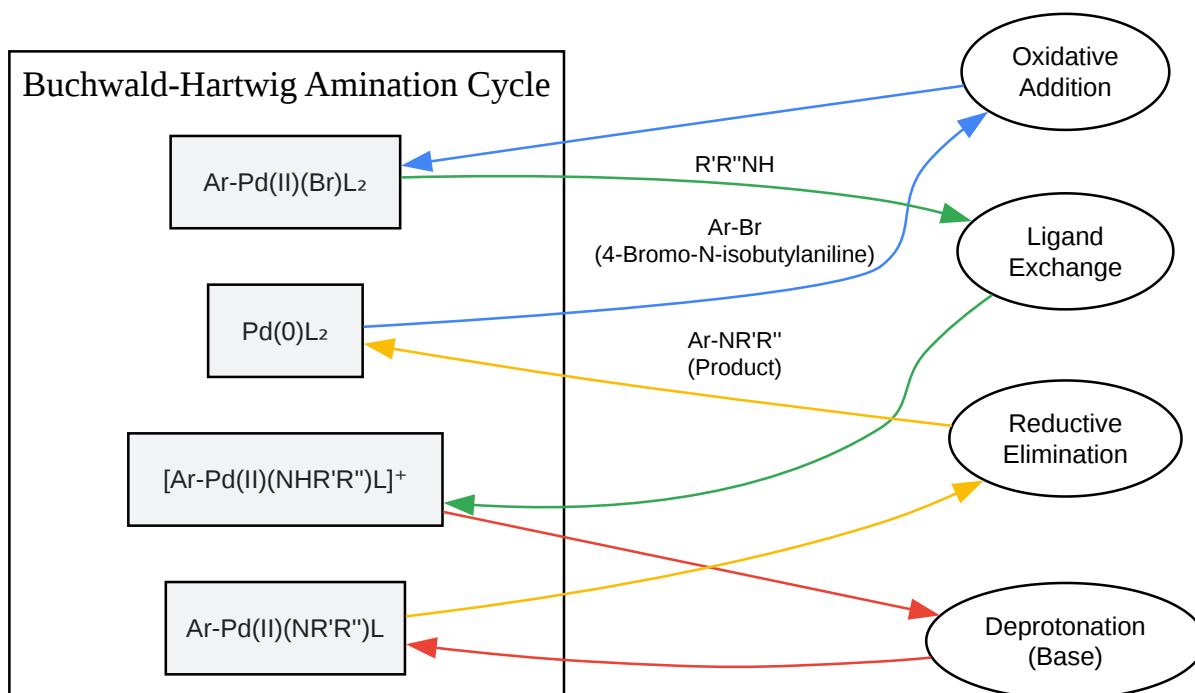
Property	Value	Reference(s)
IUPAC Name	4-bromo-N-(2-methylpropyl)aniline	[1]
CAS Number	195968-92-4	[1]
Molecular Formula	C ₁₀ H ₁₄ BrN	[1]
Molecular Weight	228.13 g/mol	[1]
Appearance	White to pale yellow solid/crystal	[5]
Melting Point	Approx. 57-60 °C (analog)	[5]
Boiling Point	Approx. 216 °C (analog)	[5]
Solubility	Soluble in organic solvents (e.g., methanol, ethanol, ethers); insoluble in water.	[5] [6]

Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of **4-Bromo-N-isobutylaniline** is anchored in the distinct reactivity of its two primary functional moieties: the N-isobutylamino group and the C-Br bond.

Reactivity of the N-Isobutylamino Group

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character. The N-H bond can be deprotonated under basic conditions, a critical step in reactions like the


Buchwald-Hartwig amination where it serves as the amine component. The isobutyl group provides steric bulk compared to a methyl or ethyl group, which can influence reaction kinetics and, in some cases, prevent undesired side reactions such as dimerization.

Palladium-Catalyzed Cross-Coupling Reactions

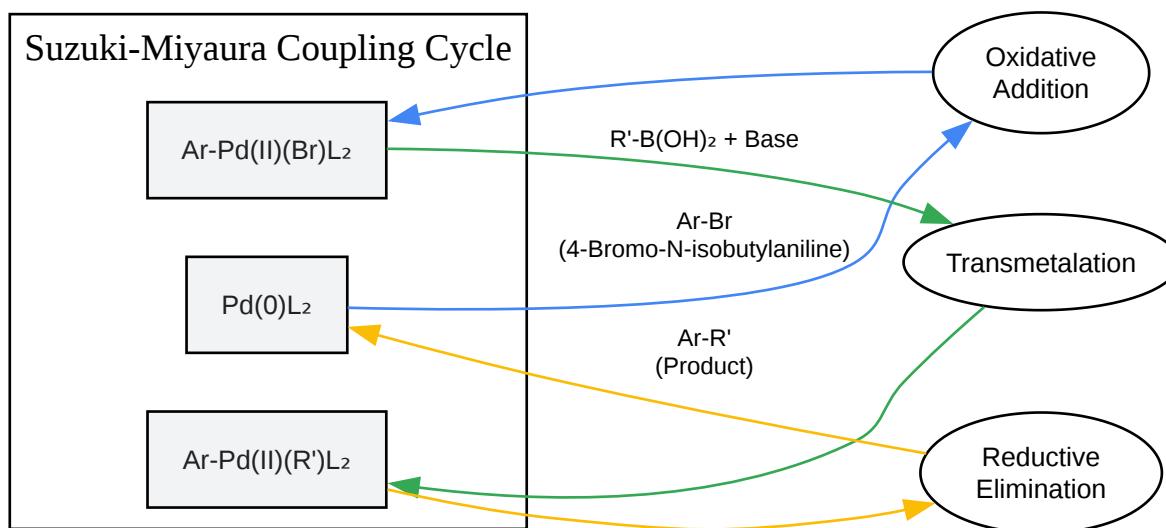
The carbon-bromine bond is the primary site for constructing more complex molecules via cross-coupling. Aryl bromides are ideal substrates, offering a balance of reactivity and stability that makes them more reliable than aryl chlorides and more cost-effective than aryl iodides.^[7]

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.^[8] In this reaction, **4-Bromo-N-isobutylaniline** acts as the aryl halide component, coupling with a primary or secondary amine to form a more complex diaryl- or alkylarylamine.

Causality of Experimental Design: The choice of catalyst system is paramount for success. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.^[9] These ligands promote the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the catalyst.^[9] A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu), is required to deprotonate the coupling amine, forming the palladium-amido complex necessary for the reaction to proceed.^[10]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.


Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- **Inert Atmosphere:** To an oven-dried Schlenk flask, add **4-Bromo-N-isobutylaniline** (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
- **Catalyst Addition:** Add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%).
- **Solvent:** Backfill the flask with argon or nitrogen and add anhydrous toluene or dioxane via syringe.
- **Reaction:** Heat the mixture to 80-110 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
- **Work-up:** Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purification: Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds, pairing an organohalide with an organoboron species.^{[7][11]} **4-Bromo-N-isobutylaniline** serves as the halide partner, reacting with various aryl or vinyl boronic acids or esters to produce substituted biaryl compounds.

Causality of Experimental Design: The mechanism also proceeds through a Pd(0)/Pd(II) cycle. A key difference from the Buchwald-Hartwig reaction is the requirement of a base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) to activate the boronic acid, forming a more nucleophilic boronate complex.^[12] This "ate" complex then undergoes transmetalation with the Pd(II)-halide species, transferring its organic group to the palladium center. The choice of base and solvent (often a mixture like toluene/water or dioxane/water) is crucial for both activating the boronic acid and maintaining the catalyst's activity.^[7]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Inert Atmosphere: In a flask, dissolve **4-Bromo-N-isobutylaniline** (1.0 eq.) and the boronic acid or ester (1.1-1.5 eq.) in a suitable solvent (e.g., toluene, dioxane).

- Base Addition: Add an aqueous solution of a base (e.g., 2M K_2CO_3 or K_3PO_4 , 2-3 eq.).
- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$ or a combination of a Pd source and a ligand, 1-5 mol%).
- Reaction: Degas the mixture and heat under an inert atmosphere to 80-100 °C until the reaction is complete by TLC or GC-MS analysis.
- Work-up: Cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
- Purification: Purify the residue via column chromatography or recrystallization.

Chemical Stability and Degradation

Understanding the stability of **4-Bromo-N-isobutylaniline** is critical for its storage, handling, and application in multi-step syntheses where it may be exposed to various reagents and conditions.[\[13\]](#)

Oxidative Stability

N-alkylanilines are susceptible to oxidation.[\[14\]](#)[\[15\]](#) Anodic oxidation studies on related compounds show that the primary decomposition modes involve coupling reactions (head-to-tail or tail-to-tail) to form substituted diphenylamines or benzidines.[\[14\]](#)[\[16\]](#) Under stronger oxidizing conditions (e.g., with chromic acid), the aniline ring can be degraded, ultimately forming quinone-like structures.[\[14\]](#)[\[17\]](#) The presence of the electron-donating amino group activates the ring, making it more prone to oxidation compared to bromobenzene itself.

Hydrolytic Stability

The C-Br and N-C bonds in **4-Bromo-N-isobutylaniline** are generally stable under neutral aqueous conditions. However, studies on the parent compound, 4-bromoaniline, indicate instability in strongly acidic or alkaline solutions, where hydrolysis and other reactions can occur.[\[13\]](#) Vigorous alkaline conditions, especially at high temperatures, can potentially lead to the slow hydrolysis of the amide-like linkage in derivatives or promote side reactions, though tertiary amides are known to be very difficult to cleave.[\[18\]](#)[\[19\]](#)

Photostability

Aromatic bromides can be sensitive to light.[\[13\]](#) Upon exposure to UV radiation, the C-Br bond can undergo homolytic cleavage to form an aryl radical. This radical can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or dimerization. Therefore, **4-Bromo-N-isobutylaniline** should be stored in light-protected containers to prevent photodegradation.[\[13\]](#)[\[20\]](#)

Thermal Stability

Thermogravimetric analysis of 4-bromoaniline shows it is relatively stable up to approximately 200 °C, after which its decomposition rate increases significantly.[\[13\]](#) The product is chemically stable under standard ambient conditions (room temperature). It is a flammable substance and should be kept away from high temperatures and sources of ignition.[\[5\]](#)

Stability Summary Table

Condition	Stability	Potential Degradation Products	Reference(s)
Oxidizing Agents	Low	Diphenylamines, benzidines, quinones	[14] [17]
Strong Acids/Bases	Moderate	Hydrolysis products, other side-reactions	[13]
UV Light	Low	Aryl radicals, subsequent reaction products	[13] [20]
High Temperature	Moderate	Decomposes significantly above ~200 °C	[13]
Ambient/Inert	High	Stable under recommended storage conditions	

Handling, Storage, and Safety

Based on its reactivity and stability profile, the following guidelines are recommended for handling and storing **4-Bromo-N-isobutylaniline**:

- Storage: Store in a cool, dry, well-ventilated place away from light and sources of ignition.[\[5\]](#) [\[13\]](#)[\[21\]](#) Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contact.[\[21\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood.[\[22\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[23\]](#) [\[24\]](#) Avoid breathing dust and direct contact with skin and eyes, as the compound and its analogs are classified as harmful and irritants.[\[23\]](#)[\[24\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[\[20\]](#)[\[21\]](#)

Conclusion

4-Bromo-N-isobutylaniline is a strategically designed synthetic intermediate whose value is defined by the predictable and versatile reactivity of its aryl bromide moiety in palladium-catalyzed cross-coupling reactions. It is a robust building block for the efficient synthesis of complex nitrogen-containing aromatic compounds. However, its utility must be balanced with a thorough understanding of its chemical stability. The compound is susceptible to degradation under oxidative, photolytic, and extreme pH or thermal conditions. By adhering to the protocols and handling guidelines outlined in this document, researchers can effectively leverage the synthetic potential of **4-Bromo-N-isobutylaniline** while ensuring its integrity and achieving reproducible, high-yielding results in the development of novel pharmaceuticals and materials.

References

- Hand, R. L., & Nelson, R. F. (1978). Anodic oxidation pathways of N-alkylanilines. *Journal of the American Chemical Society*.
- Francke, R., & Little, R. D. (2014).
- Luh, T. Y., & Fung, S. H. (1979).
- Hand, R. L., & Nelson, R. F. (n.d.). Anodic oxidation pathways of N-alkylanilines. *Journal of the American Chemical Society*.
- Sigma-Aldrich. (n.d.). **4-Bromo-N-isobutylaniline**.

- PubChem. (n.d.). 4-Bromoaniline.
- Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.).
- Sigma-Aldrich. (2025).
- Benchchem. (n.d.). **4-Bromo-N-isobutylaniline** | CAS 195968-92-4.
- ChemBK. (2024). 4-Bromo-N-isopropylaniline.
- Safety Data Sheet. (n.d.). 4-Bromo-N,N-dimethylaniline.
- Wikipedia. (n.d.).
- ChemicalBook. (2024).
- Fisher Scientific. (2012).
- Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS.
- Bioengineer.org. (2026). Direct Enantioselective C(sp³)-H Coupling via Metallaphotoredox.
- Chemistry LibreTexts. (2023).
- Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.
- Suvchem Laboratory Chemicals. (n.d.). 4-BROMO ANILINE (FOR SYNTHESIS) (P-BROMO ANILINE).
- Fisher Scientific. (2012).
- Apollo Scientific. (n.d.).
- ResearchGate. (2025).
- YouTube. (2025).
- Wikipedia. (n.d.). Suzuki reaction.
- YouTube. (2012).
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ChemicalBook. (2023).
- Wikipedia. (n.d.). 4-Bromoaniline.
- NCERT. (n.d.). Amines.
- PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling).

- ResearchGate. (2025). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Semantic Scholar. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry.
- PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline.
- Journal of Medical Science. (n.d.).
- Thermo Scientific Chemicals. (n.d.). 4-Bromo-N,N-dimethylaniline, 98+%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook chemicalbook.com
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromo-N,N-dimethylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific fishersci.com
- 7. Suzuki reaction - Wikipedia en.wikipedia.org
- 8. Buchwald–Hartwig amination - Wikipedia en.wikipedia.org
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC pmc.ncbi.nlm.nih.gov
- 12. Suzuki Coupling organic-chemistry.org
- 13. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON liskonchem.com

- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asianpubs.org [asianpubs.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. quod.lib.umich.edu [quod.lib.umich.edu]
- 20. fishersci.com [fishersci.com]
- 21. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 22. lobachemie.com [lobachemie.com]
- 23. fishersci.com [fishersci.com]
- 24. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Reactivity and chemical stability of 4-Bromo-N-isobutylaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1518820#reactivity-and-chemical-stability-of-4-bromo-n-isobutylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com